molecular formula C6H8ClF2NO B14117680 2-Chloro-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one

2-Chloro-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B14117680
M. Wt: 183.58 g/mol
InChI Key: HZPLJEOZZAKHJW-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring, a common structure in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of pyrrolidine with a chlorinated and fluorinated ethanone derivative. One common method includes the reaction of pyrrolidine with 2-chloro-2,2-difluoroacetyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, nitriles, or other substituted derivatives.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of the pyrrolidine ring allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The chlorine and fluorine atoms enhance its binding affinity and selectivity, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one
  • 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-Chloro-2,2-difluoro-1-(morpholin-1-yl)ethan-1-one

Uniqueness

2-Chloro-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the combination of chlorine and fluorine atoms, which enhance its reactivity and potential applications. The presence of the pyrrolidine ring also contributes to its versatility in various chemical reactions and biological activities.

Properties

Molecular Formula

C6H8ClF2NO

Molecular Weight

183.58 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C6H8ClF2NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-4H2

InChI Key

HZPLJEOZZAKHJW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(F)(F)Cl

Origin of Product

United States

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